molecular formula C14H21NO B1436879 3-(1-(Ethylamino)cyclohexyl)phenol CAS No. 2243815-20-3

3-(1-(Ethylamino)cyclohexyl)phenol

Cat. No.: B1436879
CAS No.: 2243815-20-3
M. Wt: 219.32 g/mol
InChI Key: MIKNPNLBFHVMKK-UHFFFAOYSA-N
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Description

3-(1-(Ethylamino)cyclohexyl)phenol is a chemical compound with the molecular formula C14H21NO. It is known for its unique structure, which includes a phenol group attached to a cyclohexyl ring that is further substituted with an ethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Ethylamino)cyclohexyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and phenol as the primary starting materials.

    Formation of Intermediate: Cyclohexanone undergoes a reaction with ethylamine to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization to form the cyclohexyl ring.

    Substitution: Finally, the phenol group is introduced through a substitution reaction to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1-(Ethylamino)cyclohexyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

Scientific Research Applications

3-(1-(Ethylamino)cyclohexyl)phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as an anesthetic or analgesic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(Ethylamino)cyclohexyl)phenol involves its interaction with specific molecular targets and pathways. It primarily acts by:

Comparison with Similar Compounds

Similar Compounds

    Eticyclidine (PCE): A similar compound with a cyclohexyl ring and an amine group, known for its dissociative anesthetic properties.

    3-Methoxyeticyclidine (3-MeO-PCE): Another related compound with a methoxy group, also known for its dissociative effects.

Uniqueness

3-(1-(Ethylamino)cyclohexyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties.

Properties

IUPAC Name

3-[1-(ethylamino)cyclohexyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-15-14(9-4-3-5-10-14)12-7-6-8-13(16)11-12/h6-8,11,15-16H,2-5,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKNPNLBFHVMKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1(CCCCC1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301343068
Record name 3-[1-(Ethylamino)cyclohexyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301343068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243815-20-3
Record name 3-HO-Pce
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2243815203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[1-(Ethylamino)cyclohexyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301343068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-(ETHYLAMINO)CYCLOHEXYL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB7HFF5XW2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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